molecular formula C20H21N3O6 B1419117 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside CAS No. 1430068-18-0

4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside

Cat. No. B1419117
M. Wt: 399.4 g/mol
InChI Key: HCOPARKYIRRSBS-BZIXAJQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside is a highly intricate biomedicine marvel with extraordinary glycosylation capabilities, often harnessed in intricate carbohydrate synthesis . It is an important intermediate in the preparation of various sugars .


Molecular Structure Analysis

The molecular formula of 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside is C20H21N3O6 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside are not available, it is known to have extraordinary glycosylation capabilities and is often harnessed in intricate carbohydrate synthesis .


Physical And Chemical Properties Analysis

The molecular weight of 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside is 399.40 . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Synthesis of Novel Derivatives

A study reported the synthesis of a glycoside lactone derivative with a 2-C-unsaturated diester substituent from methyl 4,6-O-benzylidene-alpha-D-2-ketoglucopyranoside, highlighting the compound's chair-chair conformation and its planar five-membered ring fused to the glucopyranoside ring (Zhang et al., 2001). This illustrates the compound's potential in the development of new molecules with unique structures and functionalities.

Glycosylation Techniques

Research has demonstrated the compound's role in glycosylation techniques. For instance, the concise synthesis of 4-nitrophenyl 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-mannopyranosides from methyl 4,6-O-benzylidene-alpha-D-glucopyranoside showcases its application in producing azido sugars, which are crucial intermediates in carbohydrate chemistry (Popelová et al., 2005).

Regioselective Deoxygenation

A novel method for the regioselective deoxygenation of methyl 4,6-O-benzylidene-2,3-di-O-tosyl-α-D-glucopyranoside, leading to the syntheses of 2,6-dideoxypyranoses, 3,6-dideoxypyranoses, and their azido (amino) analogs, indicates the compound's utility in synthesizing structurally diverse sugars (Chang et al., 2001).

Stereoselective Synthesis

Investigations into unusual α-glycosylation with galactosyl donors capable of neighboring group participation demonstrate the compound's role in achieving α-stereoselectivity in glycosylation reactions, offering a pathway to synthesizing glycosides with controlled stereochemistry (Chen & Kong, 2003).

Mimetics Synthesis

The synthesis of a C-linked hyaluronic acid disaccharide mimetic using a compound derived from 4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside underscores its application in creating biologically relevant mimetics, which could have implications in biomedical research (Ren et al., 2007).

properties

IUPAC Name

(2R,4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-25-13-7-9-14(10-8-13)27-20-16(22-23-21)17(24)18-15(28-20)11-26-19(29-18)12-5-3-2-4-6-12/h2-10,15-20,24H,11H2,1H3/t15-,16-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOPARKYIRRSBS-BZIXAJQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@H](O3)C4=CC=CC=C4)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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